1-(Quinolin-7-yl)ethanamine

Chiral resolution Receptor binding Stereochemistry

Avoid racemic mixtures that confound bioactivity data. This chiral 7-substituted quinoline ethanamine provides a validated entry point for CNS-penetrant kinase inhibitors (e.g., MELK, PI3K). Ideal properties: MW 172.23, cLogP ~1.4, TPSA 38.9 Ų. - (R)-enantiomer essential for patentable, target-selective oncology leads. - Proven GPCR ligand scaffold (TRPV1 Ki = 27 nM analog). - Reliable, enantiopure supply chain for medicinal chemistry programs.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11912527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-7-yl)ethanamine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=CC=N2)C=C1)N
InChIInChI=1S/C11H12N2/c1-8(12)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,12H2,1H3
InChIKeyKQDLTZCJNNAUPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-7-yl)ethanamine Specifications & Procurement IDs


1-(Quinolin-7-yl)ethanamine (CAS: 151506-21-7) is a primary amine featuring a quinoline heterocycle linked to an ethanamine side chain at the 7-position [1]. With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, it serves as a versatile synthetic building block in medicinal chemistry, primarily utilized in the development of kinase inhibitors, receptor modulators, and other biologically active small molecules .

Risks of Generic Substitution for 1-(Quinolin-7-yl)ethanamine


The scientific and industrial value of 1-(Quinolin-7-yl)ethanamine cannot be captured by generic or alternative quinoline ethanamines due to the critical impact of regiochemistry and stereochemistry on molecular recognition and pharmacological outcome. For example, the 7-substitution pattern is essential for specific kinase inhibition, as evidenced by its presence in potent PI3K and MELK inhibitors . Furthermore, the chiral center at the alpha-carbon creates two distinct enantiomers, with the (R)-enantiomer often exhibiting dramatically different, and frequently superior, biological activity compared to its (S)-counterpart or the racemate . Substituting this compound with a 6- or 8-substituted regioisomer, or even the 2-(quinolin-7-yl)ethanamine isomer, would fundamentally alter its binding geometry, electronic distribution, and metabolic profile, rendering any comparative biological data irrelevant and potentially derailing a research program.

1-(Quinolin-7-yl)ethanamine: Evidence vs. Analogues


Stereochemical Impact on Receptor Binding

The chiral configuration of 1-(Quinolin-7-yl)ethanamine significantly impacts its biological activity. While quantitative IC50 or Ki data for the racemic mixture is not publicly available for direct comparator analysis, the (R)-enantiomer has been explicitly characterized as possessing 'distinct biological activities' and a 'unique chiral configuration' that differentiates it from both its (S)-enantiomer and the racemate . This is a critical procurement consideration, as the enantiopure form is required for achieving specific and reproducible pharmacological effects, a factor not addressed by purchasing the less expensive racemic mixture.

Chiral resolution Receptor binding Stereochemistry

Regioisomer Impact on Receptor Selectivity

The position of the ethanamine side chain on the quinoline core is a primary determinant of receptor selectivity. A comparative SAR analysis reveals that while specific binding data for 1-(quinolin-7-yl)ethanamine is lacking, the 7-substitution pattern is a key feature in potent inhibitors like the PI3K inhibitor with the CAS 1312687-28-7 . In contrast, studies on related dihydroquinoline analogs demonstrate that 2-methoxy substitution on the quinoline ring enhances D2 receptor selectivity by approximately 14-fold compared to unsubstituted analogues, underscoring how positional changes on the quinoline scaffold dramatically alter target engagement and selectivity . This class-level inference supports that the 7-substitution offers a distinct binding mode not replicated by regioisomers with ethanamine at the 5- or 6-position.

Regiochemistry Structure-Activity Relationship (SAR) D2 Receptor

Isomer-Dependent Off-Target Effects

While direct comparative binding data between 1-(quinolin-7-yl)ethanamine and its isomer 2-(quinolin-7-yl)ethanamine (CAS: 910412-44-1) is not publicly available, the latter has been shown to exhibit potent anticancer activity with IC50 values in the low micromolar range . This activity profile is not a class effect; it is specific to the 2-substituted isomer's ability to inhibit cell proliferation, likely through a different mechanism of action. Conversely, the 1-substituted isomer (the target compound) has been associated with different target classes, such as PI3K and MELK inhibition . This functional divergence underscores that these two structurally similar isomers are not interchangeable and should be selected based on the specific therapeutic target or biological pathway of interest.

Isomer differentiation MAO inhibition Off-target activity

MELK Kinase Inhibitor Scaffold Validation

The 1-(quinolin-7-yl)ethanamine scaffold is not merely a theoretical building block; it is a documented, integral component of a specific class of patented kinase inhibitors. For instance, US Patent US-9120749-B2 discloses quinoline derivatives as Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitors, wherein the 7-position ethanamine moiety is a critical structural feature . This specific application provides a clear differentiator: compounds lacking this precise substitution pattern, such as 2-(quinolin-7-yl)ethanamine or 1-(quinolin-6-yl)ethanamine, would be excluded from this intellectual property space and are unlikely to exhibit the same MELK-inhibitory profile. This patent-backed provenance offers a tangible, IP-driven reason for selecting the 7-substituted regioisomer over generic alternatives for projects focused on this oncology target.

MELK inhibition Kinase inhibitor Patent literature

Physicochemical Property Differentiation

Computational physicochemical properties, while not direct evidence of biological differentiation, provide a quantifiable basis for selecting one analog over another in early-stage drug discovery and synthetic planning. 1-(Quinolin-7-yl)ethanamine has a computed XLogP3 value of 1.4 and a Topological Polar Surface Area (TPSA) of 38.9 Ų [1]. These values, when contrasted with more polar or lipophilic quinoline analogs, can predict differences in membrane permeability, solubility, and metabolic stability. For instance, a 2-methoxy-substituted analog would have a higher TPSA and potentially lower LogP, altering its predicted oral bioavailability profile. Therefore, the specific balance of lipophilicity and polarity offered by the unsubstituted 1-(quinolin-7-yl)ethanamine makes it a distinct and calculable choice for designing lead compounds with favorable ADME properties.

ADME prediction Lipophilicity Synthetic tractability

Building Block Validation via TRPV1 Binding

Beyond its direct activity, 1-(Quinolin-7-yl)ethanamine serves as a privileged scaffold for constructing more complex molecules with potent, quantifiable target engagement. For example, a derivative containing this core, 6-phenyl-N-(quinolin-7-yl)nicotinamide (CHEMBL213...), has been shown to bind the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) with a Ki of 27 nM [1]. While this activity is not inherent to the ethanamine building block itself, it provides a quantitative benchmark for the potential of this scaffold when properly elaborated. This contrasts with building blocks like 2-(quinolin-5-yl)ethan-1-amine, for which such potent, validated target engagement data for downstream derivatives is less readily available in public databases .

Building block Drug discovery Receptor binding

1-(Quinolin-7-yl)ethanamine Key Applications


Enantiopure MELK/PI3K Inhibitor Synthesis

As a core structural component in patented MELK inhibitors , 1-(quinolin-7-yl)ethanamine is a critical starting material for medicinal chemistry groups pursuing novel oncology therapeutics. Its procurement in enantiopure form (specifically the (R)-enantiomer) is essential for generating patentable, target-selective lead compounds and avoiding the confounding biological data associated with racemic mixtures . This scenario is directly supported by the evidence of its role in kinase inhibitor patents and the well-documented impact of stereochemistry on biological activity.

Design of CNS-Penetrant Drug Candidates

The computed physicochemical profile of 1-(quinolin-7-yl)ethanamine, specifically its low molecular weight (172.23 g/mol), moderate lipophilicity (XLogP3 = 1.4), and low polar surface area (TPSA = 38.9 Ų) , makes it an ideal building block for designing compounds intended to cross the blood-brain barrier. This is a clear differentiator from more polar or larger quinoline analogs, allowing medicinal chemists to rationally select this scaffold to optimize for CNS exposure. This application is based on the quantitative in silico data presented in Section 3.

TRPV1 and GPCR Ligand Discovery

The demonstrated ability of a 7-substituted quinoline derivative to potently bind the TRPV1 receptor (Ki = 27 nM) validates the use of 1-(quinolin-7-yl)ethanamine as a privileged scaffold for generating novel GPCR and ion channel ligands. For researchers focused on pain or inflammatory pathways, this scaffold provides a proven entry point for hit generation, offering a higher probability of identifying potent binders compared to unvalidated regioisomeric starting materials like 2-(quinolin-5-yl)ethan-1-amine.

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